molecular formula C5H2BrClIN B577502 3-Bromo-6-chloro-2-iodopyridine CAS No. 1211529-01-9

3-Bromo-6-chloro-2-iodopyridine

Cat. No. B577502
CAS RN: 1211529-01-9
M. Wt: 318.336
InChI Key: PNKGIZKPKHAJOI-UHFFFAOYSA-N
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Description

“3-Bromo-6-chloro-2-iodopyridine” is a halogenated heterocycle . It has an empirical formula of C5H2BrClIN and a molecular weight of 318.34 .


Molecular Structure Analysis

The SMILES string of “3-Bromo-6-chloro-2-iodopyridine” is Clc1nc(Br)ccc1I . The InChI key is LZDHGMJHIXUOIF-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“3-Bromo-6-chloro-2-iodopyridine” is a solid . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

Halogen-Rich Intermediates for Synthesis

The compound 3-Bromo-6-chloro-2-iodopyridine is explored as a halogen-rich intermediate in the synthesis of pentasubstituted pyridines. This exploration uncovers the potential of such halogenated pyridines to serve as valuable building blocks in medicinal chemistry research. The research demonstrates simple syntheses that allow for the generation of a variety of pentasubstituted pyridines with desired functionalities, highlighting the utility of halogen dance reactions for further chemical manipulations (Wu, Porter, Frennesson, & Saulnier, 2022).

Advancements in Pyridine Chemistry

The chemistry of thienopyridines provides insights into direct halogenation methods, presenting a pathway to transform thieno[2,3-b]pyridine into various halogenated derivatives. This includes the exploration of different halogenation techniques and the resulting transformation products, thereby enriching the toolkit for pyridine modifications. The study sheds light on the versatility of halogenation in crafting specific pyridine structures for diverse scientific applications (Klemm, Merrill, Lee, & Klopfenstein, 1974).

Functionalization Through Lithiation

Investigations into the BF3-directed lithiation of halopyridines, such as 3-chloro- and 3-bromopyridine, reveal novel pathways for functionalization. The study details how the interaction with BF3 and subsequent lithiation processes lead to selective C-2 or C-6 substitution, enabling precise modifications of pyridine rings. This research opens up new avenues for the targeted synthesis of pyridine derivatives, contributing significantly to the field of organic chemistry and material science (Dhau, Singh, Kasetti, Bhatia, Bharatam, Brandão, Félix, & Singh, 2013).

Synthesis of Alkynylated Pyridines

The synthesis of non-symmetrical alkynylpyridines through chemoselective Sonogashira cross-coupling reactions demonstrates the adaptability of halogenated pyridines in forming complex organic structures. This method offers an efficient route to access mono-, di-, tri-, and pentaalkynylated pyridines, showcasing moderate to high fluorescence quantum yields, which could have implications for materials science, particularly in the development of new fluorescent materials and markers (Rivera, Ehlers, Ohlendorf, Ponce, Rodríguez, & Langer, 2019).

Safety and Hazards

“3-Bromo-6-chloro-2-iodopyridine” is classified as Acute Tox. 3 Oral, indicating it is toxic if swallowed . The safety information suggests avoiding breathing dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-bromo-6-chloro-2-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClIN/c6-3-1-2-4(7)9-5(3)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNKGIZKPKHAJOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Br)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30704822
Record name 3-Bromo-6-chloro-2-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30704822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-6-chloro-2-iodopyridine

CAS RN

1211529-01-9
Record name 3-Bromo-6-chloro-2-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30704822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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